molecular formula C12H17N5O3 B7460273 2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide

2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide

Cat. No. B7460273
M. Wt: 279.30 g/mol
InChI Key: NDDGIRWQHFOUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide, also known as NPA, is a synthetic compound that is widely used in scientific research. NPA is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which are involved in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide binds to the catalytic domain of PKC enzymes and prevents their activation by blocking the binding of cofactors, such as diacylglycerol and calcium ions. This inhibition of PKC activity leads to downstream effects on signaling pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide depend on the specific PKC isoform being inhibited and the cellular context in which it is used. In general, 2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide has been shown to inhibit cell growth, induce apoptosis, and modulate immune responses. 2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide has several advantages as a research tool, including its potency and selectivity for PKC enzymes, its ability to be used in both in vitro and in vivo experiments, and its well-established mechanism of action. However, 2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are many future directions for research involving 2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide. One area of interest is the development of more selective PKC inhibitors that target specific isoforms of the enzyme. Another area of interest is the use of 2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide in combination with other drugs to target multiple signaling pathways simultaneously. Additionally, there is ongoing research into the use of 2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide as a therapeutic agent for various diseases, including cancer and neurological disorders.

Synthesis Methods

The synthesis of 2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide involves the reaction of 3-nitropyridine-2-amine with piperidine-4-amine and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified by column chromatography. The yield of 2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide is typically around 50-60%.

Scientific Research Applications

2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide is primarily used as a research tool to study the role of PKC enzymes in cellular processes. PKC enzymes are involved in many signaling pathways, and their dysregulation has been implicated in several diseases, including cancer, diabetes, and neurological disorders. 2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide is a potent and selective inhibitor of PKC enzymes, and its use has led to many important discoveries in the field of cell signaling.

properties

IUPAC Name

2-[4-[(3-nitropyridin-2-yl)amino]piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c13-11(18)8-16-6-3-9(4-7-16)15-12-10(17(19)20)2-1-5-14-12/h1-2,5,9H,3-4,6-8H2,(H2,13,18)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDGIRWQHFOUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide

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